molecular formula C9H8N4 B593968 3-(Pyrimidin-5-yl)pyridin-4-amine CAS No. 1339398-96-7

3-(Pyrimidin-5-yl)pyridin-4-amine

Cat. No.: B593968
CAS No.: 1339398-96-7
M. Wt: 172.191
InChI Key: XPPVDNNUVZJFQC-UHFFFAOYSA-N
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Description

3-(Pyrimidin-5-yl)pyridin-4-amine is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)pyridin-4-amine typically involves the formation of the pyrimidine and pyridine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the pyridine ring, which can then be further functionalized to introduce the pyrimidine moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-yl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(Pyrimidin-5-yl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential and structural similarity.

    Thieno[3,2-d]pyrimidine: Exhibits comparable pharmacological properties.

Uniqueness

3-(Pyrimidin-5-yl)pyridin-4-amine is unique due to its specific arrangement of pyrimidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-pyrimidin-5-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-1-2-11-5-8(9)7-3-12-6-13-4-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPVDNNUVZJFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734699
Record name 3-(Pyrimidin-5-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339398-96-7
Record name 3-(Pyrimidin-5-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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